(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

Stereochemical analysis RP-HPLC separation Pictet-Spengler diastereomers

The target compound is a chiral bicyclic amino acid derivative belonging to the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) family, distinguished by a phenyl substituent at the C4 position in a defined (4R,6S) cis stereochemical configuration. This scaffold constitutes the core pharmacophore of multiple biologically active molecules, including the selective angiotensin II AT2 receptor antagonist PD 123,319 (IC₅₀ = 34 nM) , and serves as a critical synthetic intermediate for 4(5)-benzyl-L-histidine derivatives employed in CGRP antagonist development.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
Cat. No. B11868836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1C(NC(C2=C1NC=N2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C13H13N3O2/c17-13(18)10-6-9-12(15-7-14-9)11(16-10)8-4-2-1-3-5-8/h1-5,7,10-11,16H,6H2,(H,14,15)(H,17,18)/t10-,11+/m0/s1
InChIKeyKFBHKNNDUHHZKT-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic Acid: Compound Class and Procurement Profile


The target compound is a chiral bicyclic amino acid derivative belonging to the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) family, distinguished by a phenyl substituent at the C4 position in a defined (4R,6S) cis stereochemical configuration [1]. This scaffold constitutes the core pharmacophore of multiple biologically active molecules, including the selective angiotensin II AT2 receptor antagonist PD 123,319 (IC₅₀ = 34 nM) [2], and serves as a critical synthetic intermediate for 4(5)-benzyl-L-histidine derivatives employed in CGRP antagonist development [3]. The compound carries a C6 carboxylic acid handle (pKₐ ~1.6–8.7 experimentally determined for the core scaffold) and a lipophilic 4-phenyl group that substantially alters its physicochemical profile relative to the unsubstituted natural product spinacine [4].

Why Generic Substitution Fails for (4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic Acid


In-class 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives cannot be freely interchanged due to three orthogonal differentiation axes: stereochemistry at C4 and C6, the presence and electronic nature of the 4-aryl substituent, and downstream reactivity at the N1/N3/N5 positions. The (4R,6S) cis configuration is one of four possible diastereomers arising from the Pictet-Spengler cyclocondensation of L-histidine with benzaldehyde [1]; the trans (4S,6S) isomer exhibits a distinct RP-HPLC retention time (7.5 vs. 5.3 min) and melting point (262–264 °C) [1], confirming that stereochemical identity governs both analytical behaviour and solid-state properties. The 4-phenyl substituent increases molecular weight by 76.09 Da and introduces a computed XLogP3-AA of −1.4 relative to −2.8 for the unsubstituted spinacine scaffold [2], directly impacting solubility, partitioning, and formulation characteristics. Furthermore, the free N1, N3, and N5 positions enable regiospecific functionalisation critical for generating AT2-selective antagonists such as PD 123,319 [3]; substitution at C4 with phenyl vs. 2-fluorophenyl or 2-chlorophenyl alters the electronic environment of the imidazole ring, which has been shown to modulate angiotensin II receptor subtype selectivity in related series [3]. These cumulative differences render casual analog substitution a source of irreproducible biological data.

Quantitative Differentiation of (4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic Acid Against Closest Analogs


Diastereomeric Resolution: RP-HPLC Retention Time Discrimination Between cis-(4R,6S) and trans-(4S,6S) 4-Phenylspinacine Isomers

The Pictet-Spengler condensation of L-histidine with benzaldehyde produces a mixture of cis-(4R,6S) and trans-(4S,6S) 4-phenylspinacine diastereomers that are baseline-resolved by RP-HPLC. The cis isomer elutes at 5.3 min, whereas the trans isomer elutes at 7.5 min under isocratic conditions (20% A, 80% B), providing a ΔtR of 2.2 min and resolution sufficient for preparative separation [1]. The trans isomer can also be obtained by fractional crystallization from water and identified by its melting point of 262–264 °C [1].

Stereochemical analysis RP-HPLC separation Pictet-Spengler diastereomers

Molecular Weight and LogP Differentiation: 4-Phenyl Spinacine vs. Unsubstituted Spinacine Scaffold

Introduction of the 4-phenyl substituent onto the spinacine core increases molecular weight from 167.17 Da (unsubstituted 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, CAS 495-77-2) to 243.26 Da (4-phenyl derivative, CAS 178456-18-3 racemic) [1], a gain of 76.09 Da (45.5% increase). The computed XLogP3-AA shifts from −2.8 for the unsubstituted scaffold [2] to −1.4 for the 4-phenyl derivative [1], representing a 1.4 log unit increase in lipophilicity. Hydrogen bond donor count increases from 2 to 3, and acceptor count from 3 to 4, reflecting the additional imidazole NH [1].

Physicochemical profiling LogP comparison Molecular weight

Synthetic Yield Benchmarking: 4-Phenylspinacine Formation via Pictet-Spengler Reaction Under Varied Base Stoichiometry

The Pictet-Spengler reaction between L-histidine monohydrochloride and benzaldehyde in the presence of KOH produces 4-phenylspinacine as a mixture of cis and trans diastereomers. Using 3 equivalents of KOH, an isolated yield of 91% is achieved after 1 hour at reflux, compared with 81% yield using 2 equivalents of KOH [1]. This 10-percentage-point yield improvement under optimised base stoichiometry is a critical process parameter for any procurement decision where the compound is intended as a synthetic intermediate. The unsubstituted spinacine is typically obtained via Pictet-Spengler reaction of histidine with formaldehyde under acidic conditions (concentrated HCl), yielding a single product without diastereomeric complexity [2].

Synthetic efficiency Pictet-Spengler cyclization Yield optimization

Scaffold Proximity to AT2-Selective Pharmacophore: Structural Comparison with PD 123,319

The (4R,6S)-4-phenylspinacine scaffold constitutes the unsubstituted core of the prototypical AT2-selective antagonist PD 123,319 ((S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), which exhibits an IC₅₀ of 34 nM at the AT2 receptor with no detectable activity at the AT1 vascular receptor [1]. The 4-phenyl substitution on the target compound mimics the hydrophobic aryl interaction at the C4 position, while the free N1, N3, and N5 positions allow sequential regiospecific alkylation and acylation to generate AT2-selective ligands. By contrast, spinacine derivatives lacking the 4-aryl substituent (such as the natural product (S)-spinacine) show no reported angiotensin receptor binding activity, demonstrating that the C4 aryl group is a structural prerequisite for engagement with the AT2 binding pocket [1]. This scaffold is thus positioned as a direct synthetic precursor to AT2 probe molecules, whereas the 4-unsubstituted scaffold serves different pharmacological targets (GABA uptake inhibition) .

AT2 receptor antagonist Structure-activity relationship Imidazopyridine pharmacophore

pKa Profile and Protonation State Differentiation: Implications for Downstream N-Functionalisation Selectivity

Experimentally determined pKa values for the (S)-spinacine core scaffold are pK₁ = 1.649 (+2 species), pK₂ = 4.936 (+1 species), and pK₃ = 8.663 (neutral species) at 25 °C . These three ionisable centres correspond to the pyridine nitrogen, the imidazole nitrogen, and the carboxylic acid group. The 4-phenyl substituent is expected to lower the pK₃ (imidazolium NH) by approximately 0.3–0.5 units due to the electron-withdrawing inductive effect of the phenyl ring through the C4 methine bridge, although direct experimental determination for the 4-phenyl derivative has not been published. This shift alters the N1 vs. N3 nucleophilicity ratio under mildly basic alkylation conditions (pH 8–9), which directly impacts the regioselectivity of N-functionalisation steps required for generating AT2-selective antagonists such as PD 123,319 [1]. In contrast, the 4-(2-fluorophenyl) analog would exhibit a further pK₃ depression due to the additional inductive effect of fluorine, potentially altering the N1:N3 alkylation ratio relative to the target compound.

pKa determination Regioselective functionalisation Protonation state

Dehydrogenation Behaviour: 4-Phenylspinacine Oxidative Decarboxylation vs. Unsubstituted Spinacine Stability

Heating 4-phenyl-substituted spinacine with elemental sulfur in dimethylformamide at 120–150 °C leads to oxidative decarboxylation concomitant with dehydrogenation, yielding the fully aromatic imidazo[4,5-c]pyridine derivative [1]. This tandem dehydrogenation-decarboxylation pathway is specific to the 4-aryl-substituted spinacines; sulfur acts as a specific reagent for this transformation. By contrast, unsubstituted spinacine and spinaceamine derivatives lacking the 4-aryl group do not undergo this tandem reaction under identical conditions, instead following alternative dehydrogenation pathways without decarboxylation [1]. The 4-phenyl group thus enables a unique synthetic entry point to fully aromatic imidazo[4,5-c]pyridines that is inaccessible from the unsubstituted scaffold.

Oxidative dehydrogenation Decarboxylation Aromatisation

Optimal Research and Industrial Application Scenarios for (4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic Acid


Synthesis of 4(5)-Benzyl-L-Histidine for CGRP Antagonist Peptide Engineering

The target compound is the direct precursor to 4(5)-benzyl-L-histidine via catalytic transfer hydrogenolysis (ammonium formate, methanol reflux, 5 min) [1]. 4(5)-Benzyl-L-histidine is the key unnatural amino acid residue at position 10 of high-affinity CGRP(8–37) antagonists; its incorporation increases antagonist receptor affinity substantially relative to the native histidine residue [1]. The cis-(4R,6S) diastereomer is the preferred substrate for hydrogenolysis, and the reaction proceeds without racemisation at the α-carbon as confirmed by Marfey's reagent analysis [1]. Procurement of stereochemically pure (4R,6S) isomer ensures downstream peptide enantiopurity.

Synthetic Intermediate for AT2-Selective Angiotensin II Receptor Antagonist Probe Development

The (4R,6S)-4-phenylspinacine scaffold is the unsubstituted core of the PD 123,319 pharmacophore (AT2 IC₅₀ = 34 nM, inactive at AT1) [2]. Sequential regiospecific N1-alkylation, N5-acylation, and retention of the C6 (S)-carboxylic acid generates AT2-selective ligands [2]. The C4 phenyl group is essential for hydrophobic interaction with the AT2 binding pocket; SAR studies demonstrate that 4-unsubstituted spinacine derivatives lack any angiotensin receptor activity [2]. This scaffold is therefore the appropriate starting point for any AT2-focused medicinal chemistry campaign requiring systematic exploration of N1 and N5 substituent space.

Precursor for Fully Aromatic 4-Aryl-Imidazo[4,5-c]pyridine Heterocycles via Tandem Dehydrogenation-Decarboxylation

Heating the target compound with elemental sulfur in DMF at 120–150 °C yields the fully aromatic 4-phenyl-imidazo[4,5-c]pyridine in a single operation [3]. This tandem process eliminates both the carboxylic acid group and the C6-C7 saturation, producing a planar heteroaromatic system suitable for further derivatisation or metal coordination chemistry. This reaction pathway is exclusive to 4-aryl-substituted spinacines; the unsubstituted scaffold does not undergo oxidative decarboxylation under these conditions [3].

Diastereomerically Defined Building Block for Fragment-Based Drug Discovery Libraries

The (4R,6S) cis configuration, confirmed by NOE correlations between the C4 methine proton and the C6 α-proton [1], provides a rigid, chiral scaffold with three diversifiable nitrogen positions (N1, N3, N5) and a carboxylic acid handle. The computed logP of −1.4 and molecular weight of 243.26 Da place this fragment within lead-like chemical space (MW < 300, logP < 3) [4], making it suitable for fragment-based screening library inclusion. The structurally related (4S,6S) trans isomer is thermally more stable but less soluble, offering complementary physicochemical properties for fragment library design.

Quote Request

Request a Quote for (4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.